2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C20H17FN2O3S . This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and an ethylbenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide typically involves the condensation of 4-ethylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 2-fluoroaniline . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide include:
- 2-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
- 2-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide
These compounds share similar structural features but differ in the substituents on the thiazolidine ring or the phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C20H17FN2O3S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-13-7-9-14(10-8-13)11-17-19(25)23(20(26)27-17)12-18(24)22-16-6-4-3-5-15(16)21/h3-11H,2,12H2,1H3,(H,22,24)/b17-11+ |
InChI Key |
QDPYJHFRTFKYNR-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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